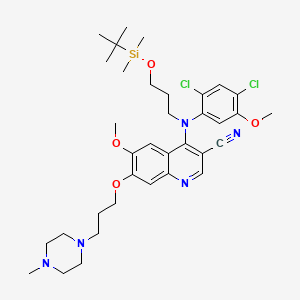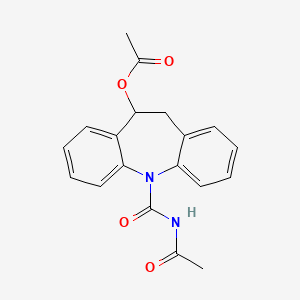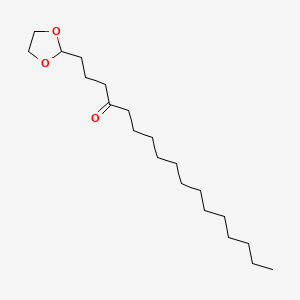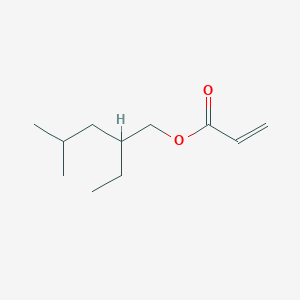
2-Ethyl-4-methylpentyl Acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methylpentyl Acrylate is an organic compound with the molecular formula C11H20O2. It is an acrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its reactivity due to the presence of the acrylate group, making it a valuable building block in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methylpentyl Acrylate can be synthesized through the esterification of acrylic acid with 2-ethyl-4-methylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
化学反応の分析
Types of Reactions
2-Ethyl-4-methylpentyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Substitution Reactions: Strong nucleophiles like alkoxides or amines are employed
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Addition Reactions: Michael adducts with functional groups introduced at the β-position.
Substitution Reactions: Substituted esters with different alkyl or aryl groups
科学的研究の応用
2-Ethyl-4-methylpentyl Acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the development of medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
作用機序
The mechanism of action of 2-Ethyl-4-methylpentyl Acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. Additionally, the ester group can participate in various chemical reactions, introducing functional groups that enhance the compound’s utility in different applications .
類似化合物との比較
Similar Compounds
- Butyl Acrylate
- Ethyl Acrylate
- Methyl Methacrylate
- 2-Ethylhexyl Acrylate
Comparison
2-Ethyl-4-methylpentyl Acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as flexibility and hydrophobicity. Compared to butyl acrylate and ethyl acrylate, it offers better adhesion and flexibility. Methyl methacrylate, on the other hand, provides higher rigidity but lower flexibility. 2-Ethylhexyl acrylate is similar in terms of flexibility but differs in its longer alkyl chain, affecting its solubility and polymerization behavior .
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
(2-ethyl-4-methylpentyl) prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(7-9(3)4)8-13-11(12)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |
InChIキー |
WOLHCCHTMOQSMI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
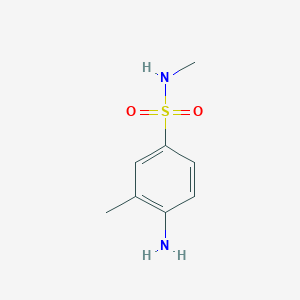
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
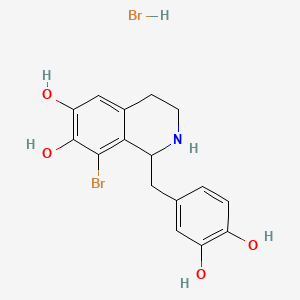
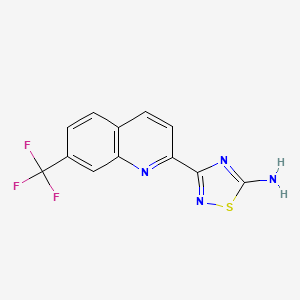

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
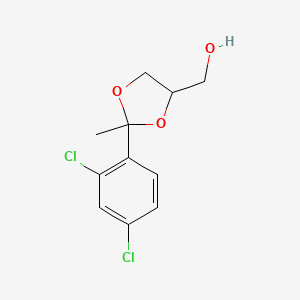
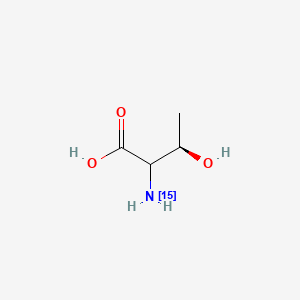
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
